molecular formula C9H13NO B1530137 5-Amino-2-isopropylphenol CAS No. 850085-99-3

5-Amino-2-isopropylphenol

Cat. No. B1530137
CAS RN: 850085-99-3
M. Wt: 151.21 g/mol
InChI Key: BPCCNIHWUWYKLZ-UHFFFAOYSA-N
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Description

5-Amino-2-isopropylphenol is a research chemical with the molecular formula C9H13NO . It has a molecular weight of 151.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2) and an isopropyl group attached to a phenol ring . The exact mass is 151.1 .


Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to this compound, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

  • Identification and Analysis of New Psychoactive Substances : 5-Amino-2-isopropylphenol and its derivatives have been studied in the context of identifying new psychoactive substances. For instance, Stańczuk et al. (2013) analyzed (2-aminopropyl)benzofuran (APB) isomers, which are structurally related to this compound, in products purchased from online vendors. This study highlights the role of chemical analysis in identifying and differentiating isomers in 'research chemicals' (Stańczuk et al., 2013).

  • Synthesis and Evaluation of Novel Compounds : The synthesis of novel compounds using this compound or its structural analogs is an area of active research. Zhang et al. (2011) reported an environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, demonstrating the compound's utility in creating structurally and pharmaceutically interesting compounds (Zhang et al., 2011).

  • Drug Delivery and Pharmacological Studies : Research has also focused on understanding the pharmacokinetics and pharmacodynamics of compounds structurally similar to this compound. For example, studies on propofol (2,6-diisopropylphenol), a widely used general anesthetic, have been conducted to understand its mechanism of action and potential for drug delivery (Trapani et al., 2000).

  • Molecular Imaging and Radiochemistry : Goodman et al. (1992) explored the synthesis of radioiodinated 2-(2(RS)-aminopropyl)-5-iodothiophenes, which are structurally related to this compound, for brain imaging applications. This research underscores the potential of such compounds in developing imaging agents for medical diagnostics (Goodman et al., 1992).

  • Material Science and Environmental Applications : Chen et al. (2016) demonstrated the functionalization of graphene oxide using compounds including 4-aminothiophenol, which is structurally related to this compound, for potential applications in dye and heavy metal removal. This research highlights the compound's relevance in developing new materials for environmental applications (Chen et al., 2016).

Safety and Hazards

While specific safety and hazard information for 5-Amino-2-isopropylphenol is not available, it’s important to handle all chemicals with care. For example, phenol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

5-amino-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCCNIHWUWYKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing solution of 2-isopropyl-5-methyl-phenol (1.3 g, 8.65 mmol) and ammonium formate (1.3 g, 20.62 mmol) in ethanol (50 mL) was added 10% Pd/C (887 mg, 8.33 mmol). The mixture was refluxed for an additional 5 minutes, cooled and filtered through a pad of celite. The solvent was removed by evaporation to give 5-amino-2-isopropylphenol which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 8.70 (s, 1H), 6.71 (d, J=8.1 Hz, 1H), 6.04 (d, J=2.2 Hz, 1H), 5.97 (dd, J=8.1, 2.2 Hz, 1H), 4.65 (s, 2H), 3.08-2.94 (m, 1H), 1.07 (d, J=6.9 Hz, 6H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
887 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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